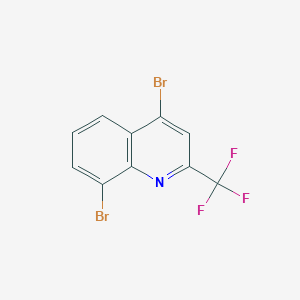

![molecular formula C11H7ClO2S B1352768 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde CAS No. 39689-04-8](/img/structure/B1352768.png)

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

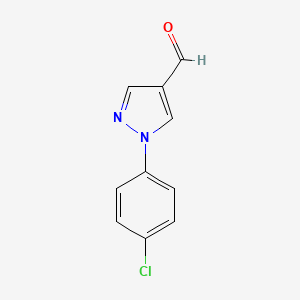

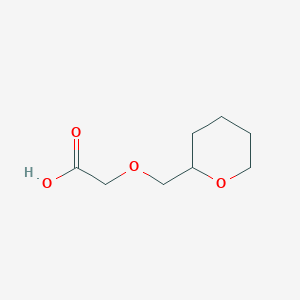

“5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” is a chemical compound with the molecular formula C11H7ClO2S . It has a molecular weight of 238.69 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

Molecular Structure Analysis

The molecular structure of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a similar compound, human glycolate oxidase (hGOX) in complex with 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been determined at 2.8 Å resolution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be deduced from its molecular structure. It has a molecular weight of 238.69 and a molecular formula of C11H7ClO2S .

Aplicaciones Científicas De Investigación

Synthetic Methodologies

The synthesis and application of compounds structurally related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde have been explored in various scientific contexts. One study describes a synthetic method for producing 5-(chloromethyl)-2-furaldehyde through the reaction of phosphorus or sulfur chlorides with 5-(hydroxymethyl)-2-furaldehyde, employing dimethylformamide as a solvent, yielding the product in good yields of 77 to 83% (Sanda, Rigal, Delmas, & Gaset, 1992).

Analytical Chemistry

In the field of analytical chemistry, micellar electrokinetic capillary chromatography (MECC) has been utilized for the separation and determination of related compounds like 5-hydroxymethyl-2-furaldehyde (5-HMF) and 2-furaldehyde in fruit juices, highlighting the method's effectiveness in analyzing the composition of commercially processed foods without sample pretreatment (Corradini & Corradini, 1992).

Chemical Properties and Reactions

Research into the chemical properties and reactions of structurally similar compounds includes the study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which were synthesized and analyzed for their chemiluminescence upon base-induced decomposition. This research provides insight into the stability and reactivity of these compounds, which could be related to the properties of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Material Science and Catalysis

The exploration of catalytic processes and material science includes the hydrogenation of 5-hydroxymethyl-2-furaldehyde (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) in n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst. This study showcases a highly selective and efficient method for the production of BHMF, a compound with potential applications in bio-based materials and chemicals, suggesting avenues for the catalytic transformation of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Han, Kim, Jang, Hwang, Jegal, Kim, & Lee, 2016).

Environmental Sciences

In environmental science, the degradation of chlorophenols in municipal wastewater using immobilized Alcaligenes sp. showcases the potential for bioremediation techniques to address pollution. While not directly related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, this research emphasizes the broader context of environmental management and the degradation of complex organic compounds (Westmeier & Rehm, 1987).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPEZXYRPDLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391856 |

Source

|

| Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde | |

CAS RN |

39689-04-8 |

Source

|

| Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)